2-(3-Aminocyclobutyl)-2-fluoroethanol;hydrochloride
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Description
Scientific Research Applications
Substituent Effects in Electrocyclic Reactions
Research has explored the effects of substituents like amino, hydroxy, and fluoro on the geometry and reaction rates of cyclobutene electrocyclic ring openings. These studies offer insights into how different substituents influence the stereochemistry of reactions, a fundamental aspect in the synthesis of complex organic molecules, including those related to "2-(3-Aminocyclobutyl)-2-fluoroethanol;hydrochloride" (Niwayama et al., 1996).
Synthesis and Imaging Applications
The synthesis of non-natural amino acids like FACBC, which shares structural motifs with "this compound," has been improved for applications in tumor imaging with positron emission tomography (PET). These advancements highlight the compound's potential in diagnostic imaging and cancer research (McConathy et al., 2003).
Anticancer Activity
Research into N-(2-fluoroethyl)-N-nitrosoureas, which, like "this compound," contain fluorine and nitrogen in their structure, has shown significant anticancer activity. This suggests potential pathways for the development of new anticancer drugs leveraging similar structural frameworks (Johnston et al., 1984).
Enzyme Inhibition for Neuroprotection
Compounds structurally related to "this compound" have been identified as potent inhibitors of kynurenine-3-hydroxylase. These inhibitors have implications for neuroprotective treatments, showcasing the broad therapeutic potential of compounds with similar structural elements (Drysdale et al., 2000).
Synthesis for Antiviral Agents
The synthesis of carbocyclic nucleoside analogues with fluoro and hydroxy substituents, akin to "this compound," demonstrates potential as antiviral agents. This research underscores the importance of structural modification in developing new therapeutic agents (Wachtmeister et al., 1999).
Properties
IUPAC Name |
2-(3-aminocyclobutyl)-2-fluoroethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6(3-9)4-1-5(8)2-4;/h4-6,9H,1-3,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWCWSWOGCNDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C(CO)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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